molecular formula C40H47N7O9S B1518663 Paritaprevir dihydrate CAS No. 1456607-71-8

Paritaprevir dihydrate

Cat. No. B1518663
M. Wt: 801.9 g/mol
InChI Key: AWGQIDLXYMGEEH-RHSIAEQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paritaprevir dihydrate is a direct acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C . It is used in combination with other antivirals such as Ombitasvir, Dasabuvir, Ritonavir, and Ribavirin . It is currently available in three fixed dose products: Viekira Pak, Technivie, and Holkira Pak .


Synthesis Analysis

Starting from inhibitors incorporating oxime-based P*-shelf moieties, a collaborative effort between Abbott Laboratories and Enanta Pharmaceuticals generated ABT-450 (paritaprevir), incorporating novel P*-phenanthridine and P3-amide capping groups and pharmacokinetically boosted by ritonavir .


Molecular Structure Analysis

Paritaprevir dihydrate has a molecular formula of C40H47N7O9S, an average mass of 801.908 Da, and a monoisotopic mass of 801.315613 Da .


Chemical Reactions Analysis

Paritaprevir prevents viral replication by inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV) . Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B .


Physical And Chemical Properties Analysis

Paritaprevir dihydrate has a molecular formula of C40H47N7O9S, an average mass of 801.908 Da, and a monoisotopic mass of 801.315613 Da .

Scientific Research Applications

Pharmacokinetics and Tolerability

Paritaprevir dihydrate has been extensively studied for its pharmacokinetic properties and tolerability. Research indicates that paritaprevir exhibits non-linear pharmacokinetics with greater than dose-proportional increases in exposure after single or multiple dosing. Co-administration with ritonavir significantly increases paritaprevir exposure and half-life without adversely affecting tolerability. These findings are critical for optimizing dosing regimens in clinical settings, especially for hepatitis C virus (HCV) treatment (Menon et al., 2016).

Clinical Pharmacokinetics

Paritaprevir is primarily metabolized by cytochrome P450 3A4 and is used in combination with other direct-acting antivirals for chronic HCV infection treatment. The pharmacokinetics of paritaprevir are consistent between healthy subjects and HCV-infected patients and are not significantly altered by mild or moderate hepatic impairment or renal impairment, including those on dialysis. This information is crucial for the safe and effective use of paritaprevir in various patient populations (Menon et al., 2017).

Pharmacokinetics in Hepatic Impairment

The pharmacokinetics of paritaprevir, along with other direct-acting antivirals like ombitasvir and dasabuvir, have been characterized in subjects with different levels of hepatic impairment. This study helps in understanding the drug's behavior in patients with varying degrees of liver function, which is vital for treating HCV in patients with hepatic conditions (Khatri et al., 2015).

Non-Linear Pharmacokinetic Model

A comprehensive study combined data from 12 phase I studies to develop a population pharmacokinetic model for paritaprevir. This model, which describes the complex pharmacokinetics of paritaprevir, is a significant contribution to clinical trial dosing and further evaluations in patients with HCV (Polepally et al., 2016).

Analytical Methods Development

Analytical methods for the simultaneous determination of paritaprevir, along with other drugs like ritonavir and ombitasvir, have been developed and validated. These methods, including HPLC and HPTLC techniques, are crucial for quality control and research applications in pharmaceutical settings (Ibrahim et al., 2019).

Metabolism and Disposition in Humans

Research on the metabolism and disposition of paritaprevir in humans provides valuable insights into its biotransformation, primarily through P450-mediated oxidation and amide hydrolysis, and its elimination pathways. Understanding these aspects is essential for comprehending the drug's overall behavior in the body and its potential interactions with other drugs (Shen et al., 2016).

Drug-Drug Interaction Profile

The interaction of paritaprevir with various medications has been studied to understand its drug-drug interaction profile. This research is critical for managing patients who are on multiple medications and for ensuring the safe and effective use of paritaprevir in combination with other drugs (Menon et al., 2015).

Future Directions

In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) recommend Paritaprevir as a first line therapy option when used in combination with other antivirals for genotypes 1a, 1b, and 4 . Depending on the genotype, Paritaprevir is often used in combination with other antivirals such as Ombitasvir, Dasabuvir, Ritonavir, and Ribavirin, with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy .

properties

IUPAC Name

(1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H43N7O7S.2H2O/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37;;/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51);2*1H2/b11-5-;;/t25-,26-,32+,34+,40-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGQIDLXYMGEEH-RHSIAEQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCC/C=C\[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47N7O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paritaprevir dihydrate

CAS RN

1456607-71-8
Record name Paritaprevir dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1456607718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PARITAPREVIR DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRQ5901O78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Stegemann, C Moreton, S Svanbäck, K Box… - Drug Discovery …, 2022 - Elsevier
In 1997, the ‘Rule of Five’ (Ro5) suggested physicochemical limitations for orally administered drugs, based on the analysis of chemical libraries from the early 1990s. In this review, we …
Number of citations: 7 www.sciencedirect.com
G Motte, A Paudel - novoestroim.com
In 1997, the ‘Rule of Five’(Ro5) suggested physicochemical limitations for orally administered drugs, based on the analysis of chemical libraries from the early 1990s. In this review, we …
Number of citations: 2 www.novoestroim.com

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